molecular formula C9H10N2S B1272835 3-[(2-Aminophenyl)sulfanyl]propanenitrile CAS No. 4327-52-0

3-[(2-Aminophenyl)sulfanyl]propanenitrile

Cat. No.: B1272835
CAS No.: 4327-52-0
M. Wt: 178.26 g/mol
InChI Key: QPVYTARWIXLUFZ-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]propanenitrile (CAS: 4327-52-0) is a nitrile-containing organosulfur compound with the molecular formula C₉H₁₀N₂S. Its structure comprises a propanenitrile backbone substituted with a sulfanyl group (–S–) linked to a 2-aminophenyl moiety. The presence of both an aromatic amine (–NH₂) and a nitrile (–CN) group confers unique reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The amine group enables participation in coupling reactions, while the nitrile group can undergo hydrolysis, reduction, or cyclization .

Safety data indicate acute toxicity upon inhalation or ingestion, necessitating precautions such as oxygen administration and avoidance of mouth-to-mouth resuscitation during exposure .

Properties

IUPAC Name

3-(2-aminophenyl)sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVYTARWIXLUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380870
Record name 3-[(2-Aminophenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4327-52-0
Record name 3-[(2-Aminophenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)sulfanyl]propanenitrile typically involves the reaction of 2-aminothiophenol with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Aminothiophenol+AcrylonitrileThis compound\text{2-Aminothiophenol} + \text{Acrylonitrile} \rightarrow \text{this compound} 2-Aminothiophenol+Acrylonitrile→this compound

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol group to the nitrile group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-[(2-Aminophenyl)sulfanyl]propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and amino groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Substituent/Modification Molecular Weight CAS Number Key Properties/Applications References
3-[(2-Aminophenyl)sulfanyl]propanenitrile –NH₂ (2-aminophenyl), –S–, –CN 178.25 g/mol 4327-52-0 High reactivity (amine/nitrile); pharmaceutical intermediates
3-[(4-Chlorophenyl)methylsulfanyl]propanenitrile –Cl (4-chlorobenzyl), –S–, –CN 211.72 g/mol 94276-43-8 Enhanced lipophilicity; potential pesticide applications
3-[(3-Methoxyphenyl)amino]propanenitrile –OCH₃ (3-methoxyphenyl), –NH–, –CN 176.22 g/mol 26424-07-7 Electron-donating methoxy group; improved solubility in polar solvents
3-[(2-Fluorophenyl)sulfanyl]propanenitrile –F (2-fluorophenyl), –S–, –CN 181.22 g/mol - Electronegative fluorine; increased metabolic stability
3-((2-Hydroxyethyl)thio)propanenitrile –OH (2-hydroxyethyl), –S–, –CN 143.21 g/mol 15771-37-6 Hydrogen bonding capability; polymer crosslinking agent
3-[(3,5-Dimethylphenyl)amino]propanenitrile –CH₃ (3,5-dimethylphenyl), –NH–, –CN 174.24 g/mol 36034-62-5 Steric hindrance from methyl groups; catalysis applications

Research Findings and Trends

  • Pharmaceutical Intermediates: Derivatives like 3-(4-(2-methyl-4-oxoquinazolin-3-yl)phenylamino)propanenitrile () demonstrate utility in synthesizing anticancer and antimicrobial agents via aza-Michael additions .
  • Catalysis : The dimethylphenyl variant () has been studied in asymmetric catalysis, where steric bulk improves enantioselectivity .
  • Material Science: Hydroxyethyl-thio derivatives () are incorporated into graphene oxide nanocomposites for enhanced mechanical properties .

Biological Activity

3-[(2-Aminophenyl)sulfanyl]propanenitrile (CAS Number: 4327-52-0) is a chemical compound characterized by its unique functional groups, including a sulfanyl group and a nitrile group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2S, with a molecular weight of 178.26 g/mol. Its structure can be represented as follows:

Structure C9H10N2S\text{Structure }\text{C}_9\text{H}_{10}\text{N}_2\text{S}

This compound is synthesized through the reaction of 2-aminothiophenol with acrylonitrile, typically in the presence of a base such as sodium hydroxide to facilitate nucleophilic addition.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfanyl and amino groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrile group can engage in hydrogen bonding and other non-covalent interactions, further modulating its biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes has been observed, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell survival.

Research Findings and Case Studies

Several research studies have focused on the biological activity of this compound:

  • Antimicrobial Studies :
    • A study evaluated the minimum inhibitory concentration (MIC) of the compound against various pathogens. Results indicated an MIC range of 10-50 µg/mL for different strains, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Studies :
    • In a case study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study highlighted the compound's potential to act as a lead for novel anticancer drugs.
  • Mechanistic Insights :
    • Another investigation focused on the compound's mechanism of action, revealing that it significantly downregulates key oncogenes while upregulating tumor suppressor genes, suggesting a multifaceted approach to cancer treatment.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighCovalent bonding and apoptosis induction
2-[(2-Aminophenyl)sulfanyl]acetonitrileLowModerateNon-specific inhibition
4-[(2-Aminophenyl)sulfanyl]butanenitrileModerateLowMembrane disruption

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